molecular formula C10H13NO2 B1317061 (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol CAS No. 141103-94-8

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol

Cat. No.: B1317061
CAS No.: 141103-94-8
M. Wt: 179.22 g/mol
InChI Key: AJJDPMXXWDOTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol typically involves the reaction of aromatic amines with formaldehyde and phenols under acidic or basic conditions. One common method involves the condensation of 4-methylphenol with formaldehyde and an amine, followed by cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzoxazines .

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in various assays for its potential therapeutic effects .

Medicine

In medicine, this compound is being explored for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation .

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals .

Mechanism of Action

The mechanism of action of (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol apart from similar compounds is its specific substitution pattern and the presence of a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-4-5-13-10-6-8(7-12)2-3-9(10)11/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJDPMXXWDOTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576406
Record name (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141103-94-8
Record name 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141103-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.